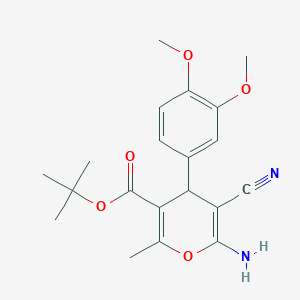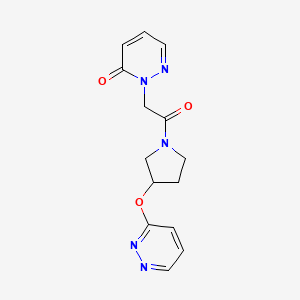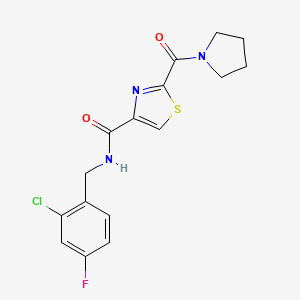![molecular formula C18H16N2O4S B2571409 (Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941997-19-9](/img/structure/B2571409.png)
(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, also known as PMX205, is a novel compound that has been recently developed for scientific research applications. It is a thiazole-based compound that has shown promising results in various studies.
科学的研究の応用
Synthesis and Antimicrobial Activity
Some derivatives of benzothiazole, including structures related to "(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate," have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis of 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives has shown antimicrobial potential against various bacterial strains. These compounds are synthesized by reacting specific thiazole derivatives with benzazol-2-thiole, indicating their role in developing potential antimicrobial agents (Turan-Zitouni et al., 2004).
Anticancer and Aldose Reductase Inhibition
Research into iminothiazolidin-4-one acetate derivatives, closely related to the compound , has identified potential as aldose reductase inhibitors. This activity is relevant for developing novel drugs to treat diabetic complications, as aldose reductase plays a significant role in the biochemical pathways contributing to diabetes-related issues. These compounds have shown promising IC50 values, highlighting their effectiveness in inhibiting aldose reductase, a key enzyme implicated in diabetic complications (Ali et al., 2012).
Antimicrobial and Antifungal Agents
The compound and its related derivatives have been explored for their antimicrobial and antifungal activities, demonstrating significant potential against a variety of pathogens. This includes the synthesis and characterization of benzothiazole-imino-benzoic acid ligands and their metal complexes, which exhibit good antimicrobial activity against human epidemic-causing bacterial strains. Such studies provide a basis for the development of new antimicrobial and antifungal agents that could be effective in treating infections caused by resistant bacteria (Mishra et al., 2019).
作用機序
Target of action
The compound belongs to the class of benzothiazoles and imines. Benzothiazoles are heterocyclic compounds that are often used in research for their potential biological activities, including antimicrobial, antifungal, and anticancer effects . Imine compounds are known for their potential as intermediates in organic synthesis .
Mode of action
For example, some benzothiazoles have been found to inhibit tyrosinase, an enzyme involved in the production of melanin .
Biochemical pathways
Without specific information on this compound, it’s hard to say which biochemical pathways it might affect. Based on its structural similarity to other benzothiazoles, it could potentially interact with pathways involved in cell growth and proliferation, as well as pathways involved in the immune response .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned, some benzothiazoles have been found to have antimicrobial, antifungal, and anticancer effects .
特性
IUPAC Name |
methyl 2-[2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-23-17(22)11-20-14-9-5-6-10-15(14)25-18(20)19-16(21)12-24-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDXRQJSPPJMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5,6-Difluoro-1H-indol-3-yl)methyl]but-2-ynamide](/img/structure/B2571330.png)

![1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B2571332.png)

![N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)


![(4-Tert-butylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2571340.png)
![6-tert-butyl-3-[(2,5-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2571341.png)
![3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2571342.png)
![N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-4-iodobenzenesulfonamide](/img/structure/B2571344.png)


